molecular formula C21H24N2OS B2802898 N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-14-1

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2802898
CAS RN: 851412-14-1
M. Wt: 352.5
InChI Key: ZSWYKJAWZJFOGL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides . These compounds have been identified as inhibitors of RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 .

Scientific Research Applications

Synthesis and Evaluation of Thiophene Analogues

A study explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity through in vitro assays. This research offers insights into the structural modifications of organic compounds to study their biological activity and potential risks. The study's findings on the synthesized thiophene derivatives, including N-(5-phenylthiophen-2-yl)acetamide, underline the importance of structural analysis in determining compound activity and safety (Ashby et al., 1978).

Biological Effects of Acetamide and Derivatives

Another review focused on the toxicology of acetamide and its derivatives, providing a comprehensive overview of their biological consequences. Although not directly related to "N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide," this work emphasizes the complexity of understanding the biological impacts of chemical compounds, which could be relevant for researching related compounds (Kennedy, 2001).

Chemical Diversity and Pharmacological Interest

Research on the chemical diversity of phenoxy acetamide and its derivatives highlights the importance of exploring various molecular frameworks for pharmacologically interesting compounds. Such studies are crucial for designing new derivatives with improved safety and efficacy, suggesting a methodology that could be applied to studying "this compound" (Al-Ostoot et al., 2021).

Anticancer Mechanisms of Related Compounds

The anticancer mechanisms of caffeic acid phenethyl ester (CAPE), derived from propolis extract, are reviewed in the context of melanomas, lung, and prostate cancers. CAPE’s ability to inhibit NF-κB and exhibit antineoplastic properties provides a model for how derivatives of phenethyl compounds, possibly including "this compound," could be explored for therapeutic applications (Ozturk et al., 2012).

Molecular Targets for Therapeutic Applications

The review on the possible molecular targets for the therapeutic applications of CAPE in inflammation and cancer outlines how understanding the interactions of bioactive compounds with various cellular pathways is crucial for developing new therapies. This approach could be valuable for researching the applications of "this compound" in scientific and medical research (Murtaza et al., 2014).

properties

IUPAC Name

N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWYKJAWZJFOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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